molecular formula C10H9ClN2O2 B12991214 Ethyl 7-chloro-1H-benzimidazole-2-carboxylate

Ethyl 7-chloro-1H-benzimidazole-2-carboxylate

Cat. No.: B12991214
M. Wt: 224.64 g/mol
InChI Key: KMYZPNYSALMXOR-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1H-benzimidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological and pharmacological activities. This particular compound is characterized by the presence of a chlorine atom at the 7th position and an ethyl ester group at the 2nd position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-1H-benzimidazole-2-carboxylate typically involves the cyclization of o-phenylenediamine with ethyl chloroformate in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of substituted benzimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed:

  • Oxidized derivatives
  • Amine derivatives
  • Substituted benzimidazole derivatives

Scientific Research Applications

Ethyl 7-chloro-1H-benzimidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its role in the development of new pharmaceuticals.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-1H-benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

  • Ethyl 7-bromo-1H-benzimidazole-2-carboxylate
  • Ethyl 7-fluoro-1H-benzimidazole-2-carboxylate
  • Ethyl 7-iodo-1H-benzimidazole-2-carboxylate

Comparison: Ethyl 7-chloro-1H-benzimidazole-2-carboxylate is unique due to the presence of the chlorine atom, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 4-chloro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-7-5-3-4-6(11)8(7)13-9/h3-5H,2H2,1H3,(H,12,13)

InChI Key

KMYZPNYSALMXOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CC=C2Cl

Origin of Product

United States

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